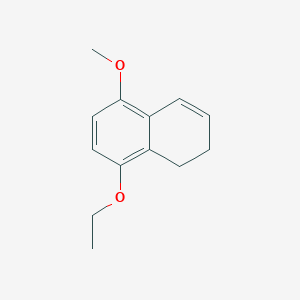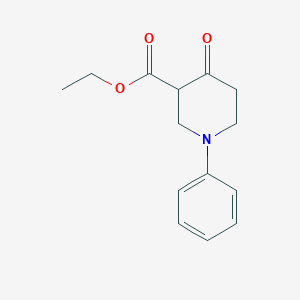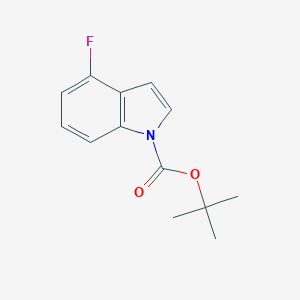
1,3-Difluoro-2-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 . It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methyl-5-nitrobenzene can be synthesized through a nitration reaction. The process begins with the reaction of 1,3-difluoro-2-methylbenzene with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: 1,3-Difluoro-2-methyl-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Difluoro-2-methyl-5-nitrobenzene is used in several scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and imaging agents.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of 1,3-difluoro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable building block in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-methyl-5-aminobenzene: A reduction product of 1,3-difluoro-2-methyl-5-nitrobenzene.
2,6-Difluoro-4-nitrotoluene: A structurally similar compound with different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1,3-difluoro-2-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQSKODTJDDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378932 |
Source


|
| Record name | 1,3-difluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-48-2 |
Source


|
| Record name | 1,3-difluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)












